![molecular formula C9H6Cl2N2O B1350438 1-(2,4-dichlorophenyl)-1H-pyrazol-4-ol CAS No. 77458-39-0](/img/structure/B1350438.png)
1-(2,4-dichlorophenyl)-1H-pyrazol-4-ol
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions. For example, a synthesis method of a similar compound, “1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol”, has been disclosed in a patent . The method involves several steps, including the use of dimethylformamide (DMF), imidazole, caustic soda flakes, and PEG600 .Scientific Research Applications
Synthesis and Chemical Properties
A comprehensive review by Dar and Shamsuzzaman (2015) elucidates the significance of the pyrazole moiety in medicinal chemistry, highlighting its role as a pharmacophore in various biologically active compounds. The synthesis of pyrazole derivatives, employing methods like condensation and cyclization, is crucial for creating compounds with potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties (Dar & Shamsuzzaman, 2015).
Environmental Impact and Biodegradation
Krijgsheld and Gen (1986) assessed the impact of chlorophenols, including 2,4-dichlorophenol, on the aquatic environment, noting their moderate toxicity to aquatic life and potential for bioaccumulation. The study underscores the significance of microbial biodegradation in mitigating environmental contamination (Krijgsheld & Gen, 1986).
Applications in Heterocyclic Chemistry
Gomaa and Ali (2020) reviewed the chemistry of DCNP derivatives, highlighting their utility as building blocks for synthesizing various heterocyclic compounds, including those with pyrazole cores. This versatility underscores the potential for developing new bioactive agents through heterocyclic chemistry (Gomaa & Ali, 2020).
Anticancer Activity
Ray et al. (2022) discussed synthetic strategies of pyrazoline derivatives for developing new anticancer agents, emphasizing the importance of pyrazoline as an electron-rich nitrogen carrier in pharmaceutical chemistry. The review highlights the potential of pyrazoline derivatives to exhibit significant anticancer activity, providing a basis for further research in this area (Ray et al., 2022).
Catalytic Applications and Synthetic Pathways
Parmar, Vala, and Patel (2023) reviewed the synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds, emphasizing the role of hybrid catalysts in developing medicinally relevant compounds. This research demonstrates the importance of innovative synthetic pathways in enhancing the bioavailability of heterocyclic compounds (Parmar, Vala, & Patel, 2023).
Future Directions
The future directions for research on “1-(2,4-dichlorophenyl)-1H-pyrazol-4-ol” could include further investigation into its synthesis, structure, and potential applications. Given the biological activity of similar compounds, it may be of interest to explore its potential use in pharmaceutical applications .
properties
IUPAC Name |
1-(2,4-dichlorophenyl)pyrazol-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2O/c10-6-1-2-9(8(11)3-6)13-5-7(14)4-12-13/h1-5,14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNOFJPJDYVWHSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)N2C=C(C=N2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601281916 | |
Record name | 1-(2,4-Dichlorophenyl)-1H-pyrazol-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601281916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-dichlorophenyl)-1H-pyrazol-4-ol | |
CAS RN |
77458-39-0 | |
Record name | 1-(2,4-Dichlorophenyl)-1H-pyrazol-4-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=77458-39-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2,4-Dichlorophenyl)-1H-pyrazol-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601281916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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